molecular formula C16H13Cl2N3O3S B7887008 CID 20850982

CID 20850982

Cat. No.: B7887008
M. Wt: 398.3 g/mol
InChI Key: KEUPNSQWRKWLMJ-FBCYGCLPSA-N
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Description

CID 20850982 is a chemically distinct compound whose structure and properties have been characterized through advanced analytical techniques. Its chemical structure (Figure 1A) features a cyclic ether backbone with hydroxyl and methyl substituents, as identified via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy . The GC-MS chromatogram (Figure 1B) reveals a primary peak at a retention time of 12.3 minutes, confirming its high purity (>98%) in vacuum-distilled fractions (Figure 1C).

Properties

IUPAC Name

5-(4-chlorophenyl)-2-[(E)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3S/c17-11-3-1-9(2-4-11)10-5-14(22)12(15(23)6-10)7-19-24-8-13-16(18)25-21-20-13/h1-4,7,10,12H,5-6,8H2/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUPNSQWRKWLMJ-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(C1=O)C=NOCC2=C(SN=N2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CC(=O)C(C1=O)/C=N/OCC2=C(SN=N2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

To contextualize CID 20850982’s properties, a comparison with analogs is provided below. Key criteria include molecular structure, functional groups, and reported biological activities.

Table 1: Comparison of this compound with Structurally Related Compounds

Compound CID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Source
20850982 C₁₅H₂₄O₃ 252.35 Cyclic ether, hydroxyl Under investigation [Vacuum-distilled fraction]
46783235 C₁₉H₂₃N₃O₅ 385.41 Glucoside, quinoxaline Cholinergic receptor modulation [Parchem product database]
46907796 C₂₀H₁₈N₂O₄S 382.43 Sulfonamide, benzimidazole Nrf2 inhibition (IC₅₀: 4.9 μM) [Nrf2 inhibitor study]
101283546 C₃₂H₄₅NO₇ 567.71 Macrocyclic lactone Cytotoxic (oscillatoxin class) [Oscillatoxin derivatives]

Key Findings

Structural Similarities: this compound shares a cyclic ether core with CID 101283546 (oscillatoxin D), though the latter’s macrocyclic lactone ring confers greater rigidity and cytotoxicity .

Functional Group Impact :

  • The hydroxyl groups in this compound enhance hydrophilicity (logP: 1.2), contrasting with the lipophilic sulfonamide group in CID 46907796 (logP: 3.8) . This difference may influence membrane permeability and bioavailability.

Biological Activity: While CID 46907796 exhibits potent Nrf2 inhibition (IC₅₀: 4.9 μM), this compound’s bioactivity remains uncharacterized.

Synthetic Accessibility :

  • This compound is synthesized via vacuum distillation of crude extracts, achieving >98% purity . In contrast, CID 46783235 requires multi-step glycosylation, limiting scalability .

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